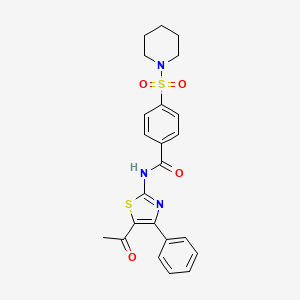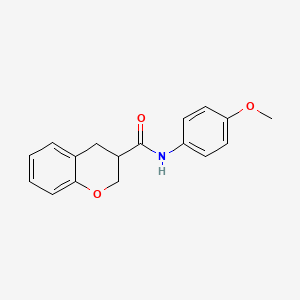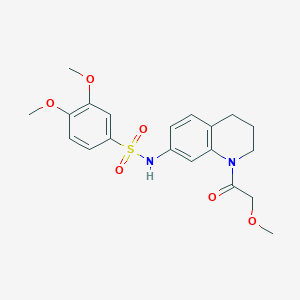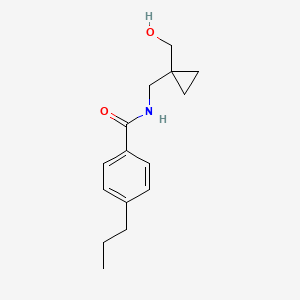![molecular formula C21H21N5OS B2839134 2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 868229-11-2](/img/structure/B2839134.png)
2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazole ring, and a naphthalene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring might be formed through a Paal-Knorr synthesis or a similar method . The triazole ring could be introduced through a click reaction . The naphthalene ring could be added through a Friedel-Crafts acylation or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings are both five-membered rings with nitrogen atoms, which can participate in hydrogen bonding and other interactions . The naphthalene ring is a polycyclic aromatic hydrocarbon, which could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could make it relatively nonpolar and insoluble in water . The nitrogen atoms in the pyrrole and triazole rings could allow it to form hydrogen bonds .Scientific Research Applications
Antiviral Applications
One of the significant applications of compounds related to the specified chemical structure involves antiviral activity, particularly against HIV. For instance, a series of naphthalene derivatives showing potential as antiviral agents against HIV-1 and HIV-2 were synthesized and evaluated for their inhibitory activity. Among these, certain derivatives demonstrated potent inhibitory effects in vitro, suggesting their relevance in the development of new antiviral treatments (Hamad et al., 2010).
Spectroscopic Characterization and Biological Applications
Another aspect of research on related triazol derivatives involves their electrochemical and spectroscopic characterization. These studies provide insights into their redox behavior, revealing their potential in various biological applications. The non-cytotoxic character of these compounds up to certain concentrations indicates their suitability for biological applications, highlighting their potential beyond mere chemical interest (Nimal, 2020).
Anticancer Screening
Further research into related 1,2,3-triazole derivatives through click chemistry-based synthesis has unveiled their potential in anticancer drug discovery. Some synthesized molecules exhibited potent inhibitory activities against various cancer cell lines, including CNS, Melanoma, and Breast cancer, presenting a promising avenue for the development of anticancer therapies (Dhuda et al., 2021).
Polymer Chemistry
In the realm of polymer chemistry, related compounds have been utilized in the synthesis of novel polyureas and polyimides, showcasing the versatility of these chemical structures. These polymers exhibit unique properties such as high thermal stability, low moisture absorption, and potential for application in advanced materials technology (Chung & Hsiao, 2008; Mallakpour & Zandi, 2006).
Molecular Modeling and Drug Development
The application of molecular modeling techniques in the study of such compounds has facilitated the understanding of their interaction with biological targets. This approach aids in the design and development of new drugs by revealing the molecular basis of compound activity, thus contributing to the pharmaceutical sciences (Gaber et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-25-12-6-9-16(25)13-19-23-24-21(26(19)2)28-14-20(27)22-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKWJJMWCRFBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2839055.png)


![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2839059.png)

![1-(4-{4-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2839061.png)



![(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine](/img/structure/B2839071.png)
